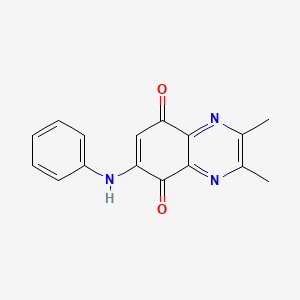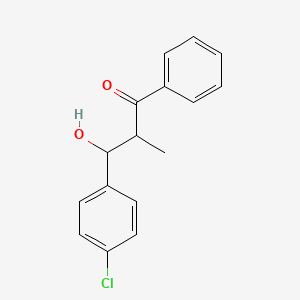![molecular formula C17H14N4 B11848545 Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-naphthalenyl)- CAS No. 787591-31-5](/img/structure/B11848545.png)
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-METHYL-3-(NAPHTHALEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is a compound belonging to the class of organic compounds known as imidazopyrazines. These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring.
Méthodes De Préparation
The synthesis of N-METHYL-3-(NAPHTHALEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to the obtained acetylenes, and finally, intramolecular cyclization catalyzed by Cs₂CO₃/DMSO . Industrial production methods may involve similar synthetic strategies but optimized for large-scale production.
Analyse Des Réactions Chimiques
N-METHYL-3-(NAPHTHALEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an antituberculosis agent due to its activity against multidrug-resistant and extensively drug-resistant tuberculosis strains . In material science, its unique luminescent properties make it useful in the development of optoelectronic devices and sensors . Additionally, it has applications in the synthesis of other complex organic molecules .
Mécanisme D'action
The mechanism of action of N-METHYL-3-(NAPHTHALEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By binding to CDK2, the compound can inhibit its activity, which is crucial in regulating the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
N-METHYL-3-(NAPHTHALEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE can be compared with other imidazopyrazine derivatives, such as 3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine . While both compounds share a similar core structure, the presence of different substituents can significantly alter their chemical properties and biological activities. For instance, the naphthalen-2-yl group in N-METHYL-3-(NAPHTHALEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE may enhance its binding affinity to certain molecular targets compared to other derivatives .
Propriétés
Numéro CAS |
787591-31-5 |
|---|---|
Formule moléculaire |
C17H14N4 |
Poids moléculaire |
274.32 g/mol |
Nom IUPAC |
N-methyl-3-naphthalen-2-ylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C17H14N4/c1-18-16-17-20-11-15(21(17)9-8-19-16)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,1H3,(H,18,19) |
Clé InChI |
PNSXKYAMPZOXTJ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=CN2C1=NC=C2C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11848475.png)





![3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11848504.png)

![(3S)-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxylic acid](/img/structure/B11848519.png)


![3-Iodo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B11848542.png)
